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molecular formula C10H18O B8302435 1-Cyclopentyl-1-cyclopentanol

1-Cyclopentyl-1-cyclopentanol

Cat. No. B8302435
M. Wt: 154.25 g/mol
InChI Key: FAGXGCNYHMUVIV-UHFFFAOYSA-N
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Patent
US07476492B2

Procedure details

To a 1000-mL 3-necked round bottom flask equipped with a 250-mL pressure equalizing addition funnel, a nitrogen inlet with thermocouple and an overhead stirrer was added 172 mL (1.72 mol) of a 10M solution of BH3—Me2S in tetrahydrofuran and 300 mL of dry tetrahydrofuran. The addition funnel was charged with 116.8 g (1.72 mol) of cyclopentadiene dissolved in 100 mL of dry tetrahydrofuran. The flask was immersed in an ice-water bath and the cyclopentadiene solution slowly added over 2 hours at 0-5° C. Stirring was continued for an additional 90 min at this temperature at which time 130 mL of methanol was cautiously added over 1 hour with vigorous evolution of hydrogen. The solvent was then removed under reduced pressure and the remaining oil transferred to a 5 L 3-necked round bottom flask equipped with a thermocouple inlet, overhead stirrer and a 500-mL addition funnel. Dichloromethane (2 L) and water (500 mL) were added and the mixture cooled to 5° C. The addition funnel was charged with 100 mL (1.95 mol) of bromine which was then added slowly over 1 hr. The resulting dark mixture was exposed to a long wave UV lamp with stirring at room temperature overnight by which time the bromine color had largely disappeared. The reaction mixture was recooled to 5° C. and 1.3 L of 6N NaOH was added slowly via the addition funnel followed by 400 mL of 30% hydrogen peroxide. After stirring overnight at room temperature the organic layer was separated, washed several times with water, once with brine and then dried over anhydrous magnesium sulfate for 1 hour. Filtration and removal of the solvent at reduced pressure resulted in a light-colored oil which was distilled from Na2CO3 through a short Vigreux (bp 63° C. @ 1 mmHg) to yield 72 g (55%) the title alcohol as a clear, colorless oil.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
BH3—Me2S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
116.8 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
1.3 L
Type
reactant
Reaction Step Nine
Quantity
400 mL
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[H][H].BrBr.[OH-:10].[Na+].OO>O1CCCC1.CO>[CH:2]1([C:1]2([OH:10])[CH2:5][CH2:4][CH2:3][CH2:2]2)[CH2:1][CH2:5][CH2:4][CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
130 mL
Type
solvent
Smiles
CO
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
BH3—Me2S
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
116.8 g
Type
reactant
Smiles
C1=CC=CC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Seven
Name
Quantity
100 mL
Type
reactant
Smiles
BrBr
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Nine
Name
Quantity
1.3 L
Type
reactant
Smiles
[OH-].[Na+]
Step Ten
Name
Quantity
400 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1000-mL 3-necked round bottom flask equipped with a 250-mL pressure
ADDITION
Type
ADDITION
Details
addition funnel, a nitrogen inlet with thermocouple and an overhead stirrer
CUSTOM
Type
CUSTOM
Details
The flask was immersed in an ice-water bath
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the remaining oil transferred to a 5 L 3-necked round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a thermocouple inlet
ADDITION
Type
ADDITION
Details
overhead stirrer and a 500-mL addition funnel
ADDITION
Type
ADDITION
Details
Dichloromethane (2 L) and water (500 mL) were added
ADDITION
Type
ADDITION
Details
was then added slowly over 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was recooled to 5° C.
STIRRING
Type
STIRRING
Details
After stirring overnight at room temperature the organic layer
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with brine and then dried over anhydrous magnesium sulfate for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filtration and removal of the solvent at reduced pressure
CUSTOM
Type
CUSTOM
Details
resulted in a light-colored oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled from Na2CO3 through a short Vigreux (bp 63° C. @ 1 mmHg)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C1(CCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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